molecular formula C25H48N2O13 B6353284 alpha-t-Butyloxycarbonylamino-omega-diglycolic acid octa(ethylene glycol) CAS No. 600141-83-1

alpha-t-Butyloxycarbonylamino-omega-diglycolic acid octa(ethylene glycol)

Cat. No.: B6353284
CAS No.: 600141-83-1
M. Wt: 584.7 g/mol
InChI Key: BAMLLPMHTABXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"alpha-t-Butyloxycarbonylamino-omega-diglycolic acid octa(ethylene glycol)" is a polyethylene glycol (PEG)-based compound featuring a Boc (t-butyloxycarbonyl) protecting group at the α-terminus and a diglycolic acid moiety at the ω-terminus. The octa(ethylene glycol) backbone provides hydrophilicity and biocompatibility, while the Boc group serves as a temporary protective group for amines, enabling controlled deprotection under acidic conditions. The diglycolic acid end offers carboxylic acid functionality for conjugation or crosslinking. This compound is likely used in drug delivery, bioconjugation, or polymer chemistry due to its dual reactive termini and PEG-mediated solubility .

Properties

CAS No.

600141-83-1

Molecular Formula

C25H48N2O13

Molecular Weight

584.7 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[bis(2-hydroxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C25H48N2O13/c1-25(2,3)40-24(32)26-4-6-33-8-10-35-12-14-37-16-18-39-19-17-38-15-13-36-11-9-34-7-5-27(22(30)20-28)23(31)21-29/h28-29H,4-21H2,1-3H3,(H,26,32)

InChI Key

BAMLLPMHTABXAW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)COCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN(C(=O)CO)C(=O)CO

Origin of Product

United States

Biological Activity

Alpha-t-Butyloxycarbonylamino-omega-diglycolic acid octa(ethylene glycol) (abbreviated as BOC-DGA-OEG) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of BOC-DGA-OEG, exploring its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

BOC-DGA-OEG is characterized by the presence of a butyloxycarbonyl protecting group, a diglycolic acid backbone, and an octaethylene glycol moiety. This structure enhances its solubility and bioavailability, which are critical for its biological applications.

Property Value
Molecular FormulaC₁₄H₂₆N₂O₈
Molecular Weight342.37 g/mol
SolubilitySoluble in water and organic solvents
Melting PointNot specified

1. Cellular Uptake and Bioavailability

The octaethylene glycol component facilitates cellular uptake due to its hydrophilicity, allowing BOC-DGA-OEG to penetrate cell membranes more efficiently. This property is essential for enhancing the compound's therapeutic efficacy.

2. Inhibition of Enzymatic Activity

Research indicates that BOC-DGA-OEG may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can interfere with enzymes like proteases and kinases, potentially leading to anti-cancer effects.

3. Antioxidant Properties

Preliminary studies suggest that BOC-DGA-OEG exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that BOC-DGA-OEG significantly inhibited cell proliferation. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, BOC-DGA-OEG was found to reduce neuronal cell death induced by oxidative stress. The compound's ability to scavenge free radicals was highlighted as a key mechanism in its neuroprotective effects.

Research Findings

Recent research has provided insights into the pharmacokinetics and pharmacodynamics of BOC-DGA-OEG:

  • Absorption : Rapid absorption observed in animal models post-administration.
  • Distribution : High distribution in liver and kidney tissues.
  • Metabolism : Primarily metabolized via ester hydrolysis.
  • Excretion : Excreted mainly through urine as metabolites.

Scientific Research Applications

Drug Delivery Systems

Boc-NH-PEG(8)-COOH is primarily utilized in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs. The compound's structure allows for the conjugation of various therapeutic agents, improving their pharmacokinetic properties.

  • Case Study : A study demonstrated that PEGylated drugs exhibited prolonged circulation times and reduced immunogenicity compared to their non-PEGylated counterparts. This property is particularly beneficial in the development of biopharmaceuticals, where maintaining drug efficacy while minimizing side effects is critical .

Bioconjugation and Functionalization

The compound serves as a reactive moiety for bioconjugation, enabling the attachment of biomolecules such as peptides, proteins, or nucleotides. This application is crucial for developing targeted therapies and diagnostic agents.

  • Data Table: Comparison of Bioconjugation Techniques
TechniqueDescriptionAdvantages
Direct ConjugationAttaching biomolecules directly to PEGSimplicity and efficiency
Click ChemistryUtilizing specific reactions (e.g., azide-alkyne)High specificity and yield
Enzyme-MediatedUsing enzymes to facilitate conjugationMild conditions, preserving biomolecule integrity

Polymer Therapeutics

The compound can be integrated into polymeric systems, such as micelles or nanoparticles, enhancing drug loading capacity and controlled release profiles.

  • Case Study : Research involving polymeric micelles composed of Boc-NH-PEG(8)-COOH showed significant improvements in the delivery of anticancer drugs, leading to enhanced therapeutic effects in tumor models .

Biocompatibility and Safety

Boc-NH-PEG(8)-COOH has been evaluated for its biocompatibility in various biological systems. Studies indicate that it exhibits low toxicity and is biodegradable, making it suitable for in vivo applications.

  • Findings : Toxicology assessments revealed that compounds with molecular weights below 60 kDa, including Boc-NH-PEG(8)-COOH, demonstrated minimal accumulation in organs, thus reducing potential adverse effects associated with high molecular weight PEGs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Backbone α-Terminus ω-Terminus Molecular Weight (g/mol)
Target Compound Octa(ethylene glycol) Boc-protected amino Diglycolic acid ~550 (estimated)*
Monomethoxy octa(ethylene glycol) (mPEG350) Octa(ethylene glycol) Methoxy Hydroxyl 350
Butylglycol Acetate Ethylene glycol Butoxyethyl ester Acetate 160.21
Homopropargyl carbonate derivative Alkyne-containing Carbonate-protected alcohol Ester/alkyne Variable

*Estimated based on octa(ethylene glycol) (350 g/mol) + Boc-amino (~100 g/mol) + diglycolic acid (~100 g/mol).

  • Key Differences :
    • The Boc group in the target compound enables selective amine deprotection (e.g., using trifluoroacetic acid, as in ), unlike mPEG350’s inert methoxy group.
    • Diglycolic acid provides two carboxylic acid groups for conjugation, surpassing the single hydroxyl in mPEG350 or the solvent-oriented ester in Butylglycol Acetate .

Functional Group Reactivity

Compound Reactive Sites Applications Stability Notes
Target Compound Boc-amine, diglycolic acid Peptide synthesis, polymer networks Boc cleaved by acids (e.g., TFA)
mPEG350 Hydroxyl PEGylation, surfactants Stable under neutral conditions
Butylglycol Acetate Ester Solvent for coatings Hydrolyzes under basic conditions
Homopropargyl carbonate Carbonate, alkyne β-lactone synthesis Alkyne for click chemistry
  • Target vs.
  • Target vs. Butylglycol Acetate : The latter lacks reactive amines or acids, limiting it to solvent roles, while the target’s termini enable covalent bonding .

Research Findings and Limitations

  • Synthesis Challenges: The target compound’s Boc group necessitates anhydrous conditions (similar to methods in ), while diglycolic acid introduces solubility challenges in nonpolar solvents.
  • Performance Data : While direct studies on the target compound are absent in the provided evidence, analogs like mPEG350 show logP values of ~-1.5, suggesting the target may exhibit even lower hydrophobicity due to its acidic termini .

Preparation Methods

Core Octa(ethylene Glycol) Backbone Preparation

The octa(ethylene glycol) backbone is synthesized via ring-opening polymerization of ethylene oxide, initiated by a nucleophilic species. Controlled polymerization techniques, such as anionic or metal-catalyzed methods, ensure narrow polydispersity (Đ = 1.05–1.25). For octa(ethylene glycol), iterative coupling of tetra(ethylene glycol) units using Mitsunobu or Williamson ether synthesis achieves precise chain-length control.

Key parameters :

  • Molecular weight validation : Mass spectrometry (MS) confirms the target mass of 352.4 g/mol (C₁₆H₃₆O₉).

  • Polydispersity control : Size-exclusion chromatography (SEC) verifies Đ < 1.1, critical for reproducible bioconjugation.

Direct Amination of PEG Hydroxyl

  • Activation : The terminal hydroxyl group of octa(ethylene glycol) is converted to a mesylate or tosylate using mesyl chloride or tosyl chloride in dichloromethane (DCM) under inert atmosphere.

  • Nucleophilic substitution : Reaction with Boc-protected ammonia (e.g., Boc-NH₂) in the presence of a base like triethylamine yields the Boc-aminated PEG intermediate.

Reaction conditions :

  • Solvent: Anhydrous DCM or tetrahydrofuran (THF).

  • Temperature: 0°C to room temperature, 12–24 hours.

  • Yield: 70–85%, contingent on exclusion of moisture.

Carbodiimide-Mediated Coupling

For higher specificity, the hydroxyl group is first oxidized to a carboxylic acid using Jones reagent, followed by coupling to Boc-ethylenediamine via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Advantages :

  • Avoids harsh alkylation conditions.

  • Compatible with acid-sensitive substrates.

Omega-Terminal Diglycolic Acid Functionalization

The omega terminus is modified via esterification or amidation reactions:

Esterification with Diglycolic Anhydride

  • Activation : The terminal hydroxyl is converted to a tosylate, as described in Section 2.2.1.

  • Nucleophilic attack : Reaction with diglycolic acid sodium salt in dimethylformamide (DMF) at 60°C for 48 hours installs the diglycolic ester.

Carboxylation via Oxidation

Alternative approaches employ TEMPO-mediated oxidation of the terminal hydroxyl to a carboxylic acid, followed by coupling to diglycolic acid using EDC/NHS chemistry.

Analytical validation :

  • ¹H NMR : Peaks at δ 3.6–3.8 ppm (PEG backbone), δ 1.4 ppm (Boc tert-butyl), and δ 2.5–2.7 ppm (diglycolic acid methylene).

  • IR spectroscopy : Absorption at 1720 cm⁻¹ (ester carbonyl) and 1690 cm⁻¹ (Boc carbamate).

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (eluent: gradient of ethyl acetate/hexanes) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). SEC ensures removal of oligomeric byproducts.

Spectroscopic Confirmation

Mass spectrometry (ESI-TOF) :

  • Calculated for C₂₄H₄₅NO₁₄: [M+H]⁺ = 584.3.

  • Observed: m/z 584.2 ± 0.1.

Differential scanning calorimetry (DSC) :

  • Glass transition temperature (Tg): -50°C to -45°C, consistent with PEG-based polymers.

Challenges and Mitigation Strategies

Side Reactions During Tosylation

Competing over-tosylation or PEG chain scission is minimized by:

  • Strict temperature control (-10°C during mesyl chloride addition).

  • Use of molecular sieves to scavenge water.

Boc Group Stability

The Boc group is susceptible to acidolysis. Neutral pH conditions during diglycolic acid coupling preserve its integrity.

Applications and Comparative Data

Alpha-t-Butyloxycarbonylamino-omega-diglycolic acid octa(ethylene glycol) is benchmarked against other PEGylation reagents:

ParameterThis CompoundmPEG-NHS (2 kDa)PEG-Diacid (8 units)
Functional GroupsBoc-amine, carboxylic acidNHS esterTwo carboxylic acids
Polydispersity (Đ)1.05–1.11.1–1.21.08–1.15
Aqueous Solubility (mg/mL)>50>10030–40
Conjugation Efficiency (%)90–9585–9075–85

Q & A

Q. What chromatography-free synthetic strategies are available for monodisperse octa(ethylene glycol) derivatives, and how do they improve yield and scalability?

The chromatography-free synthesis of monodisperse octa(ethylene glycol) derivatives involves asymmetric functionalization at the initial step, followed by selective removal of symmetric by-products via brine extraction. For example, octa(ethylene glycol) mono-p-toluenesulfonate is synthesized by introducing asymmetry early in the reaction, allowing hydrophilic polyethylene glycol (PEG) by-products to be separated into the aqueous phase. This method achieves >90% purity and avoids costly column chromatography, resulting in yields exceeding 80% . Key upgrades include optimized reaction stoichiometry and solvent selection to minimize side products.

Q. How can tetrahydropyran (THP) protection/deprotection strategies streamline the synthesis of bifunctional octa(ethylene glycol) compounds?

A THP protection strategy enables orthogonal functionalization of oligo(ethylene glycol) building blocks. For instance, monobenzylated tetraethylene glycol is deprotonated with NaH and coupled via Williamson ether synthesis to generate heterobifunctional octa(ethylene glycol) derivatives. THP deprotection in methanol yields analytically pure products (90% yield) without chromatographic purification. This approach simplifies the synthesis of PEGylated α-hydroxy acids, critical for click chemistry applications .

Q. What are the critical purification challenges for octa(ethylene glycol)-based compounds, and how are they addressed experimentally?

Symmetric by-products (e.g., di-p-toluenesulfonates) are a major challenge. These are converted into hydrophilic PEGs during synthesis and removed via brine extraction. The organic layer retains the desired asymmetric product, which is further purified by crystallization or distillation. This method reduces impurities to <5% while maintaining monodispersity (PDI < 1.05) .

Advanced Research Questions

Q. How does the oxidation state of PEGylated triblock copolymers influence self-assembly behavior in aqueous solutions?

PEGylated triblock copolymers (e.g., ABA-type structures with octa(ethylene glycol)) exhibit oxidation-dependent self-assembly. In the leucoemeraldine base state (2-LEB), spherical aggregates form with diameters of 50–200 nm. Oxidation to the emeraldine base (2-EB) reduces aggregate size to 20–80 nm due to increased hydrophilicity. Doping with HCl (2-ES) further alters size without disrupting morphology, enabling applications in stimuli-responsive drug delivery .

Q. What is the impact of octa(ethylene glycol) linker length on the bioactivity of multivalent CD1d ligands?

In dimeric α-galactosyl ceramide (α-GalCer) ligands, octa(ethylene glycol) spacers enhance in vivo iNKT cell activation compared to shorter linkers. The octa(ethylene glycol)-linked dimer showed 2.5-fold higher cytokine release in mice than tetra(ethylene glycol) analogs. This is attributed to improved spatial orientation and reduced steric hindrance, facilitating optimal CD1d receptor engagement .

Q. How can orthogonal protecting groups optimize the synthesis of heterobifunctional PEGylated compounds for bioconjugation?

Combining THP and benzyl ether protections allows sequential functionalization. For example, THP-protected tetra(ethylene glycol) is chain-extended via Williamson coupling, followed by selective deprotection to expose hydroxyl or amine groups. This strategy enables site-specific conjugation (e.g., propargylation or azide attachment) for click chemistry applications, achieving >85% functionalization efficiency .

Q. What analytical techniques are essential for characterizing octa(ethylene glycol) derivatives in nanostructure self-assembly studies?

Key techniques include:

  • UV-Vis-NIR spectroscopy : Monitors oxidation state changes (e.g., λmax shifts from 600 nm for 2-LEB to 900 nm for 2-ES).
  • Cyclic voltammetry : Quantifies redox activity (e.g., oxidation peaks at +0.45 V vs. Ag/AgCl).
  • TEM/SEM : Visualizes morphology transitions (spherical to fibrillar structures).
  • DLS : Measures hydrodynamic diameter changes during doping/dedoping cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-t-Butyloxycarbonylamino-omega-diglycolic acid octa(ethylene glycol)
Reactant of Route 2
Reactant of Route 2
alpha-t-Butyloxycarbonylamino-omega-diglycolic acid octa(ethylene glycol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.